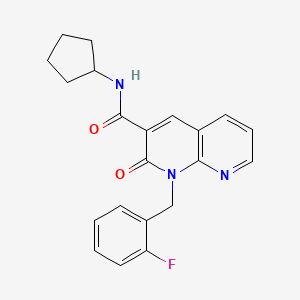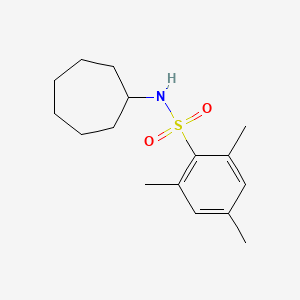
3-Bromo-8-iodo-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-iodo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrIN2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of bromine and iodine atoms at the 3rd and 8th positions of the naphthyridine ring, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-iodo-1,5-naphthyridine typically involves halogenation reactions. One common method is the bromination of 8-iodo-1,5-naphthyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-iodo-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield biaryl derivatives, while nucleophilic substitution can produce azido or thiol-substituted naphthyridines .
Aplicaciones Científicas De Investigación
3-Bromo-8-iodo-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-iodo-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The presence of bromine and iodine atoms enhances its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,5-naphthyridine: Lacks the iodine atom at the 8th position, which may affect its reactivity and biological activity.
8-Iodo-1,5-naphthyridine: Lacks the bromine atom at the 3rd position, resulting in different chemical properties and applications.
1,5-Naphthyridine: The parent compound without any halogen substitutions, used as a precursor in various synthetic routes.
Uniqueness
3-Bromo-8-iodo-1,5-naphthyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .
Propiedades
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2580715.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
![4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thiomorpholine](/img/structure/B2580718.png)






![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)


![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
